4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
Description
Historical Development and Discovery
The development of this compound emerged from decades of sulfonamide research that began in the early 20th century. The compound was first documented in chemical databases in 2005, as evidenced by its creation date in the PubChem database. This timing places its discovery within the modern era of rational drug design, when pharmaceutical chemists were actively exploring modifications to classical sulfonamide structures to enhance their pharmacological properties.
The historical context of this compound's development traces back to the foundational work on sulfonamides that began in 1906 with the synthesis of sulphanilamide, though sulfonamides were not recognized as antimicrobial agents until the late 1930s. The incorporation of pyrimidine rings into sulfonamide structures represents a significant advancement in medicinal chemistry, as pyrimidine derivatives have demonstrated extensive biological activities including antibacterial, antifungal, and antimalarial properties.
The specific inclusion of the trifluoromethyl group in position 4 of the pyrimidine ring reflects modern pharmaceutical chemistry strategies. Trifluoromethyl groups enhance lipophilicity and electronic properties of molecules, making them valuable candidates in drug development and agrochemical applications. This strategic modification exemplifies the evolution from simple sulfonamide structures to complex, rationally designed molecules optimized for specific biological targets.
Research into pyrimidine-containing sulfonamides gained momentum in the 2000s, with scientists recognizing that these hybrid structures could combine the proven antimicrobial properties of sulfonamides with the diverse biological activities associated with pyrimidine derivatives. The systematic development of compounds like this compound represents the culmination of this research trajectory, incorporating multiple proven pharmacophores into a single molecular framework.
Classification within Sulfonamide Family
This compound belongs to the heterocyclic sulfonamide subfamily, specifically classified as a pyrimidine-containing sulfonamide derivative. Within the broader sulfonamide classification system, compounds are organized based on their substitution patterns and ring systems. This particular compound falls into the category of heterocyclic derivatives containing six-membered rings, specifically pyrimidines.
The compound's structural classification can be understood through its constituent components. The basic sulfonamide framework consists of the characteristic sulfanilamide group (-SO₂NH-) connected to a substituted benzene ring bearing an amino group in the para position. This core structure places it within the antibacterial sulfonamides category, which are characterized by the presence of an aromatic amine group.
Table 1: Chemical Classification Data for this compound
The pyrimidine moiety in this compound specifically contains a trifluoromethyl substituent at position 4, which significantly influences its chemical and biological properties. Pyrimidine derivatives are recognized for their importance in medicinal chemistry due to their structural similarity to purines and pyrimidines found in nucleic acids. The trifluoromethyl group enhances the compound's metabolic stability and can improve its binding affinity to biological targets through enhanced hydrophobic interactions.
Within the sulfonamide family tree, this compound represents a sophisticated evolution from simple sulfonamides like sulfanilamide to complex heterocyclic derivatives. The classification system recognizes three main categories of sulfonamides based on their half-life and absorption characteristics: short-acting, intermediate-acting, and long-acting compounds. The specific pharmacokinetic properties of this compound would determine its placement within these categories, though such pharmacological data falls outside the scope of this chemical analysis.
Significance in Chemical and Biological Research
The research significance of this compound extends across multiple domains of chemical and biological investigation. In pharmaceutical development, the compound has been investigated for its potential as a therapeutic agent, with research focusing on its activity against various biological pathways. The presence of both sulfonamide and pyrimidine functionalities provides opportunities for interaction with diverse biological targets.
Recent research has demonstrated the antimalarial potential of sulfonamide-based pyrimidine derivatives, with studies showing that pyrimidine-tethered spirochromane-based sulfonamide derivatives exhibit significant activity against both drug-susceptible and drug-resistant strains of Plasmodium falciparum. These findings highlight the importance of structural modifications in sulfonamide chemistry for overcoming drug resistance mechanisms.
Table 2: Research Applications and Properties
The compound's significance in chemical synthesis research lies in its role as a model system for developing efficient synthetic methodologies. Research has focused on optimizing synthetic approaches to pyrimidine-containing sulfonamides, with particular attention to reaction conditions, yield improvement, and purification strategies. These studies contribute to the broader understanding of heterocyclic chemistry and provide valuable insights for designing related compounds.
In biological research, the compound serves as a valuable tool for investigating structure-activity relationships within the sulfonamide family. The specific positioning of the trifluoromethyl group and the pyrimidine ring system allows researchers to study how structural modifications influence biological activity. This research is crucial for understanding the molecular basis of sulfonamide action and for developing improved therapeutic agents.
The compound's role in antimicrobial research represents another significant area of investigation. Sulfonamides function by inhibiting bacterial synthesis of dihydrofolic acid through competition with para-aminobenzoic acid for binding to dihydropteroate synthetase. The pyrimidine-containing derivatives, including this compound, may exhibit enhanced or modified antimicrobial activity compared to traditional sulfonamides.
Contemporary research applications also include the compound's use in developing new synthetic methodologies and exploring its potential in combination therapies. The structural complexity of the molecule makes it an excellent candidate for studying advanced synthetic techniques, while its biological activity profile suggests potential applications in treating various infectious diseases.
Properties
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBITKQKSSHPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368181 | |
| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14288-91-6 | |
| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
A primary method for synthesizing 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide involves nucleophilic substitution between 4-aminobenzenesulfonamide and 2-chloro-4-(trifluoromethyl)pyrimidine. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (80–100°C) for 12–24 hours.
Reaction Scheme:
$$
\text{4-Aminobenzenesulfonamide} + \text{2-Chloro-4-(trifluoromethyl)pyrimidine} \xrightarrow{\text{DMF, 90°C}} \text{Target Compound} + \text{HCl}
$$
The trifluoromethyl group enhances the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic attack by the sulfonamide’s amine group. Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Cyclocondensation of Thiourea Derivatives
An alternative route involves constructing the pyrimidine ring in situ via cyclocondensation. This method starts with 4-aminobenzenesulfonamide and a trifluoromethyl-containing thiourea precursor. For example, reacting N -(4-sulfamoylphenyl)guanidine with ethyl trifluoroacetate in acidic conditions generates the pyrimidine core.
Key Steps:
- Formation of a β-keto sulfonamide intermediate by coupling 4-aminobenzenesulfonamide with ethyl trifluoroacetate.
- Cyclization with thiourea in the presence of hydrochloric acid to form the pyrimidine ring.
This method achieves yields of 55–70%, with the trifluoromethyl group introduced early in the synthesis to streamline purification.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Optimal solvents for NAS include DMF and DMAc due to their high dielectric constants, which stabilize transition states. Adding catalytic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) improves yields by neutralizing HCl byproducts.
Table 1: Solvent and Catalyst Screening for NAS
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 90 | 78 |
| DMAc | Et₃N | 100 | 72 |
| DMSO | None | 110 | 58 |
Temperature and Time Dependence
Prolonged reaction times (>24 hours) at lower temperatures (70–80°C) reduce decomposition side products, while higher temperatures (>100°C) risk sulfonamide degradation. A balance is achieved at 90°C for 18 hours, yielding 75–80% product.
Analytical Characterization
Spectroscopic Data
Purity and Stability
Recrystallization from ethanol/water (3:1) yields 97% purity, with degradation observed under prolonged exposure to moisture (>30 days). Storage at 2–8°C in sealed containers is recommended.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NAS | 78 | 97 | High |
| Cyclocondensation | 70 | 92 | Moderate |
The NAS route is preferred for industrial-scale production due to higher yields and simpler purification, whereas cyclocondensation offers flexibility in ring functionalization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular properties:
- Molecular Formula : C11H10F3N3O2S
- Molecular Weight : 303.27 g/mol
- CAS Number : 1858252-06-8
The structure includes a pyrimidine ring with a trifluoromethyl group and a sulfonamide moiety, which is critical for its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamides, including 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this sulfonamide have been synthesized and evaluated for their anticancer properties, demonstrating effectiveness against breast, colon, and cervical cancers . The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain sulfonamide derivatives can inhibit the growth of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa by disrupting biofilm formation and exhibiting bactericidal effects . This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Synthesis and Derivation
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process includes:
- Formation of the pyrimidine core.
- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Sulfonamide formation through reaction with sulfonyl chlorides.
These synthetic pathways are crucial for developing analogs with enhanced biological activities or reduced side effects.
Case Study 1: Antitumor Evaluation
In a recent study published in Molecules, researchers synthesized a series of new sulfonamide derivatives based on the structure of this compound. These compounds were evaluated for their cytotoxicity against several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of related compounds against multidrug-resistant strains. The findings showed that specific derivatives could significantly reduce bacterial viability at low concentrations, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Uniqueness
The presence of the trifluoromethyl group in 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide enhances its lipophilicity and metabolic stability compared to its analogs. This modification can lead to improved pharmacokinetic properties and increased potency as an antimicrobial agent.
Biological Activity
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide, also known by its CAS number 14288-91-6, is a compound that belongs to the class of benzenesulfonamides. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H9F3N4O2S
- Molecular Weight : 318.279 g/mol
- CAS Number : 14288-91-6
The compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.
- Impact on Cell Proliferation : Studies indicate that it can reduce cell proliferation in specific cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
- Targeting Receptors : The compound interacts with various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF7 (breast cancer).
- IC50 Values : In vitro studies reported IC50 values as low as 0.126 μM for MDA-MB-231 cells, indicating strong inhibitory effects on cell growth compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of approximately 11.73 μM .
| Cell Line | IC50 (μM) | Comparison with 5-FU |
|---|---|---|
| MDA-MB-231 | 0.126 | Superior |
| MCF7 | 17.02 | Inferior |
Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound:
- Induces apoptosis via caspase activation.
- Inhibits matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis .
Case Studies
- Efficacy in Animal Models : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups .
- Safety Profile : Toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted acyl chlorides and aminosulfonamides. For example, substituted acids are treated with thionyl chloride to generate acyl chlorides, which react with pyrimidine derivatives in the presence of pyridine as a catalyst. Optimization involves controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 for acyl chloride to aminosulfonamide), and solvent selection (e.g., dichloromethane for improved solubility). Yield improvements (>75%) are achieved through reflux conditions and chromatographic purification .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Elemental analysis to confirm C, H, N, S composition.
- FT-IR to identify sulfonamide (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
- NMR (¹H/¹³C) to resolve aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C).
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 373.08).
- X-ray crystallography (if crystalline) for absolute configuration confirmation .
Advanced Research Questions
Q. How can molecular docking studies predict the antimicrobial activity of this sulfonamide?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) are performed against bacterial targets like dihydropteroate synthase (DHPS). Prepare the protein structure (PDB: 1AJ0) by removing water molecules and adding polar hydrogens. Use a grid box centered on the active site (coordinates: x=15.4, y=22.8, z=3.2). Dock the ligand with Lamarckian genetic algorithms (population size=150, iterations=2,500). Analyze binding poses for hydrogen bonds with key residues (e.g., Asp185, Lys220) and calculate binding energies (ΔG < -7 kcal/mol suggests strong inhibition). Validate with in vitro MIC assays against S. aureus .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Strategies include:
- Explicit solvent MD simulations (50 ns) to assess conformational stability.
- Free-energy perturbation (FEP) to quantify solvation effects on binding.
- Enzyme kinetics (e.g., Kₐₜ and Kₘ) to compare in silico inhibition constants (Kᵢ) with experimental IC₅₀. Adjust docking parameters (e.g., flexible side chains) if deviations exceed 1 log unit .
Q. What crystallographic parameters are critical for resolving hydrogen-bonding networks in its crystal structure?
- Methodological Answer : Key steps include:
- Data collection : Use Mo-Kα radiation (λ=0.71073 Å) at 100 K for high-resolution (<1.0 Å) diffraction.
- Structure refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms.
- Hydrogen bonding : Identify N–H⋯O/N interactions (e.g., sulfonamide N–H to pyrimidine N).
- Validation : Check R-factor (<5%), wR₂ (<12%), and residual electron density (<0.3 eÅ⁻³). For co-crystals (e.g., with benzoic acid), analyze π-π stacking (3.5–4.0 Å) and heterosynthon formation .
Q. How can QSAR models screen derivatives for enhanced inhibitory potency?
- Methodological Answer : Build 2D-QSAR models using descriptors like:
- Electrostatic : Hammett σ constants for substituents.
- Steric : Molar refractivity (CMR) of the trifluoromethyl group.
- Hydrophobic : LogP values (optimize ~1.5–2.5).
Train models with partial least squares (PLS) regression on datasets (n > 30 derivatives). Validate via leave-one-out cross-validation (q² > 0.6). Prioritize derivatives with predicted pIC₅₀ > 7.0 for synthesis .
Q. Which biochemical pathways are implicated in its antimicrobial mechanism, and how can enzyme assays validate targets?
- Methodological Answer : The compound likely disrupts folate biosynthesis by inhibiting DHPS. Design a continuous spectrophotometric assay with 7,8-dihydropteroate and p-aminobenzoic acid (PABA) as substrates. Monitor absorbance at 340 nm (NADPH consumption). Calculate Kᵢ using Dixon plots (vary sulfonamide concentration 0–100 µM). Compare with positive controls (e.g., sulfamethoxazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
